![molecular formula C19H16NO4+ B1235972 2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)
2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of isoquinolines and derivatives , characterized by an isoquinoline moiety—a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .
- Unfortunately, specific background information about this compound is not readily available.
2,3-DIMETHOXY-12H-[1,3]DIOXOLO[5,6]INDENO[1,2-C]ISOQUINOLIN-6-IUM: is a small molecule with the chemical formula .
Preparation Methods
- Synthetic routes for this compound are not widely documented, but several norindenoisoquinolines substituted with methoxy or methylenedioxy groups have been prepared.
- Industrial production methods are not well-documented.
Chemical Reactions Analysis
- Common reagents and conditions for these reactions are not explicitly known.
- Major products formed from these reactions remain unspecified.
2,3-DIMETHOXY-12H-[1,3]DIOXOLO[5,6]INDENO[1,2-C]ISOQUINOLIN-6-IUM: likely undergoes various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- This compound has been evaluated for its anticancer properties.
- Specifically, 2,3-DIMETHOXY-8,9-methylenedioxy-11H-indeno isoquinoline hydrochloride (a related compound) is a strong topoisomerase I inhibitor and displays high cytotoxicity in cancer cell cultures .
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains elusive.
- It likely interacts with molecular targets and pathways, but specific details are not available.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find a comprehensive list of similar compounds.
- further research may reveal additional related molecules.
Properties
Molecular Formula |
C19H16NO4+ |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
15,16-dimethoxy-5,7-dioxa-20-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17,19-octaene |
InChI |
InChI=1S/C19H15NO4/c1-21-15-5-11-8-20-19-13-7-18-17(23-9-24-18)4-10(13)3-14(19)12(11)6-16(15)22-2/h4-8H,3,9H2,1-2H3/p+1 |
InChI Key |
LXDREMZQGAILJU-UHFFFAOYSA-O |
Canonical SMILES |
COC1=C(C=C2C3=C(C4=CC5=C(C=C4C3)OCO5)[NH+]=CC2=C1)OC |
Synonyms |
AI-III-52 norindenoisoquinoline NSC 709756 NSC-709756 NSC709756 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



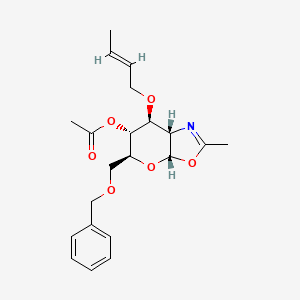
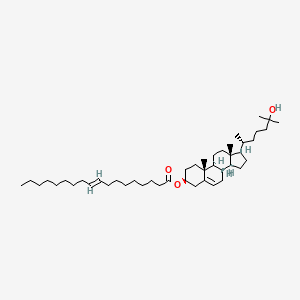
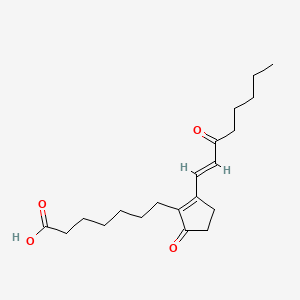

![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)
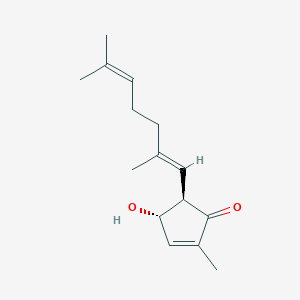
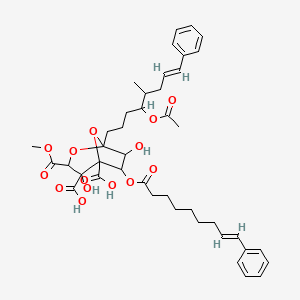
![8-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 2-((acetyloxy)methyl)-2-butenoate](/img/structure/B1235906.png)
![ethyl (2Z)-2-[(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1235907.png)
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)
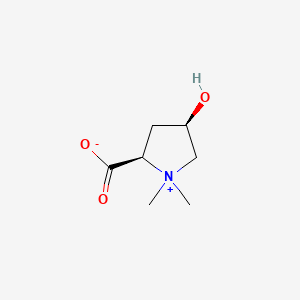

![(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1235913.png)
